molecular formula C18H26N4O B5593461 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride

1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride

カタログ番号 B5593461
分子量: 314.4 g/mol
InChIキー: OLMLKWJADZPVIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride, also known as ABT-288, is a novel and selective agonist of the dopamine D4 receptor. This compound has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.

作用機序

1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride is a selective agonist of the dopamine D4 receptor, which is predominantly expressed in the prefrontal cortex. Activation of the D4 receptor has been shown to improve cognitive function and reduce impulsivity, which are impaired in neuropsychiatric disorders such as ADHD and schizophrenia. 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has a high affinity for the D4 receptor, with little or no affinity for other dopamine receptor subtypes.
Biochemical and physiological effects:
1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has been shown to increase dopamine release in the prefrontal cortex, which is associated with improved cognitive function and reduced impulsivity. 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride also increases acetylcholine release in the prefrontal cortex, which is thought to enhance cognitive function. In addition, 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has been shown to have minimal effects on other neurotransmitter systems, which may contribute to its improved tolerability compared to other antipsychotic medications.

実験室実験の利点と制限

One of the advantages of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride is its selectivity for the D4 receptor, which allows for targeted manipulation of this receptor subtype in preclinical studies. However, the high affinity of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride for the D4 receptor may also limit its use in certain experiments, where non-specific effects may be desired. In addition, the dihydrochloride salt form of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride may limit its solubility in certain experimental conditions.

将来の方向性

For research on 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride include further characterization of its pharmacological properties, such as its effects on other neurotransmitter systems and its potential for use in combination with other medications. In addition, further clinical trials are needed to establish the efficacy and safety of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride as a potential treatment for neuropsychiatric disorders. Finally, the development of novel formulations of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride may improve its solubility and bioavailability, which may enhance its therapeutic potential.

合成法

1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride is synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate, 3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoic acid, which is then coupled with 3-azepanamine to form 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride. The final product is obtained as a dihydrochloride salt.

科学的研究の応用

1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. In preclinical studies, 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has shown efficacy in improving cognitive function and reducing impulsivity in animal models of ADHD and schizophrenia. In clinical trials, 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has shown promise as a potential treatment for schizophrenia, with improved efficacy and tolerability compared to currently available antipsychotic medications.

特性

IUPAC Name

1-(3-aminoazepan-1-yl)-3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-12-6-7-15-18(13(12)2)21-16(20-15)8-9-17(23)22-10-4-3-5-14(19)11-22/h6-7,14H,3-5,8-11,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMLKWJADZPVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCC(=O)N3CCCCC(C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。